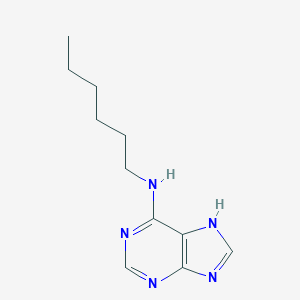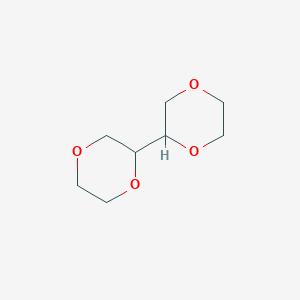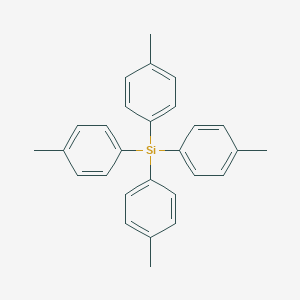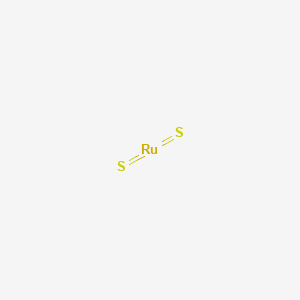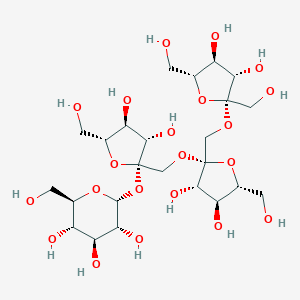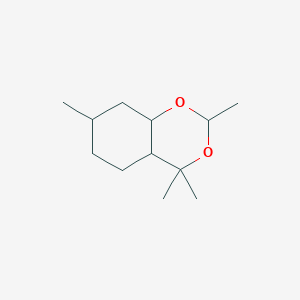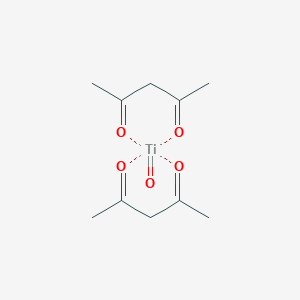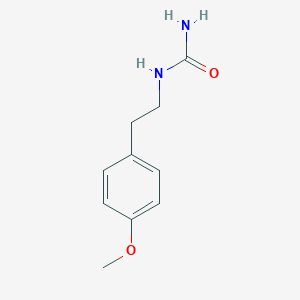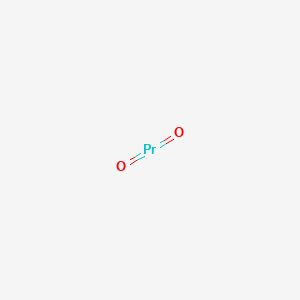
Praseodymium oxide (PrO2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium oxide (PrO2) is an inorganic compound that belongs to the group of rare earth oxides. It is a yellowish-green powder that is insoluble in water and alcohol. PrO2 has attracted the attention of researchers due to its unique physical and chemical properties, which make it suitable for various scientific research applications.
Mecanismo De Acción
The mechanism of action of Praseodymium oxide (PrO2) is not well understood. However, it is believed that Praseodymium oxide (PrO2) acts as a catalyst by providing active sites for the reaction to occur. In gas sensing, Praseodymium oxide (PrO2) interacts with the gas molecules, leading to a change in its electrical conductivity. In solid oxide fuel cells, Praseodymium oxide (PrO2) acts as an electrolyte by providing a pathway for the movement of ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Praseodymium oxide (PrO2). However, studies have shown that Praseodymium oxide (PrO2) does not have any significant toxic effects on living organisms. It has been reported that Praseodymium oxide (PrO2) can enhance the growth of certain plant species, indicating its potential use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability.
Direcciones Futuras
There are several future directions for the research on Praseodymium oxide (PrO2), including the development of new synthesis methods, the investigation of its catalytic properties in various reactions, and the exploration of its potential use in biomedical applications. Further studies are needed to understand the mechanism of action of Praseodymium oxide (PrO2) and its potential use in agriculture and environmental remediation.
Conclusion
Praseodymium oxide (Praseodymium oxide (PrO2)) is an inorganic compound that has attracted the attention of researchers due to its unique physical and chemical properties. It has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability. Further research is needed to explore the potential use of Praseodymium oxide (PrO2) in various fields, including agriculture and environmental remediation.
Métodos De Síntesis
Praseodymium oxide (PrO2) can be synthesized by various methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating praseodymium metal or praseodymium oxide with oxygen at a high temperature. The hydrothermal synthesis method involves the reaction of praseodymium nitrate with sodium hydroxide in an autoclave at high temperature and pressure. The sol-gel method involves the preparation of a sol by mixing praseodymium nitrate with a solvent, followed by gelation and calcination at high temperature.
Aplicaciones Científicas De Investigación
Praseodymium oxide (PrO2) has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. It has been used as a catalyst in several reactions, including the oxidation of carbon monoxide, methane, and ethanol. Praseodymium oxide (PrO2) has also been used as a gas sensor for the detection of hydrogen, carbon monoxide, and nitrogen dioxide. In solid oxide fuel cells, Praseodymium oxide (PrO2) has been used as an electrolyte material due to its high ionic conductivity.
Propiedades
Número CAS |
12036-05-4 |
|---|---|
Nombre del producto |
Praseodymium oxide (PrO2) |
Fórmula molecular |
O2Pr |
Peso molecular |
172.906 g/mol |
Nombre IUPAC |
dioxopraseodymium |
InChI |
InChI=1S/2O.Pr |
Clave InChI |
BOWRJOSABXTXBI-UHFFFAOYSA-N |
SMILES |
O=[Pr]=O |
SMILES canónico |
O=[Pr]=O |
Otros números CAS |
12036-05-4 |
Sinónimos |
praseodymium dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




